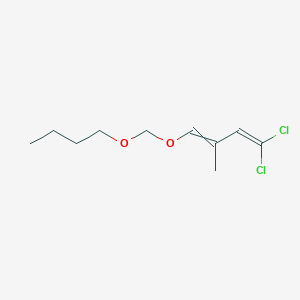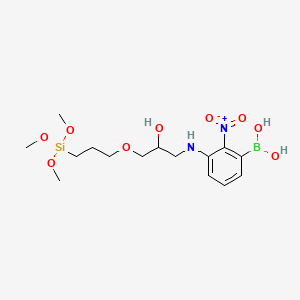
Naphthalene, 1-diazo-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- is a diazo compound derived from naphthalene It is a bicyclic hydrocarbon with the molecular formula C10H12N2
Vorbereitungsmethoden
The synthesis of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- typically involves the diazotization of 1,2,3,4-tetrahydronaphthalene. This process can be carried out using nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction is usually performed at low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure better control over reaction conditions and yield.
Analyse Chemischer Reaktionen
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: The diazo group can be substituted with other nucleophiles such as halides, leading to the formation of halogenated naphthalenes. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium iodide (NaI). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving diazo compounds.
Industry: Used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- involves the formation of a diazonium ion intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved include nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles, and electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- can be compared with other diazo compounds such as benzene diazonium chloride and toluene diazonium chloride. Unlike these simpler diazo compounds, Naphthalene, 1-diazo-1,2,3,4-tetrahydro- has a more complex structure due to the presence of the tetrahydronaphthalene ring, which imparts unique reactivity and stability. Similar compounds include:
- Benzene diazonium chloride
- Toluene diazonium chloride
- 1,2,3,4-Tetrahydronaphthalene
Eigenschaften
CAS-Nummer |
107820-92-8 |
|---|---|
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
4-diazo-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
InChI-Schlüssel |
SFPIWFSIABZJCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=[N+]=[N-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



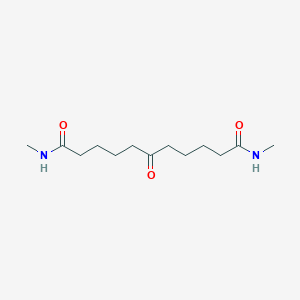
![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
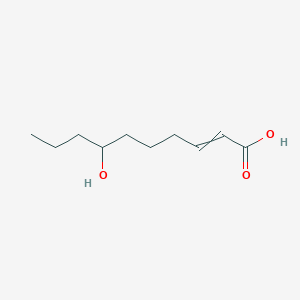
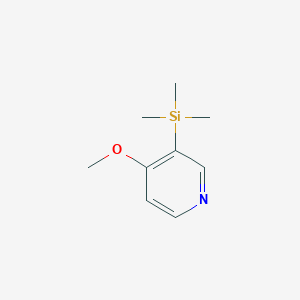

![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
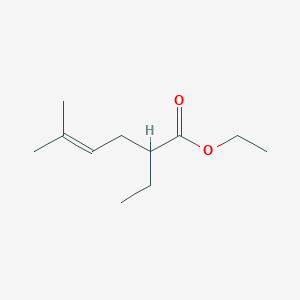
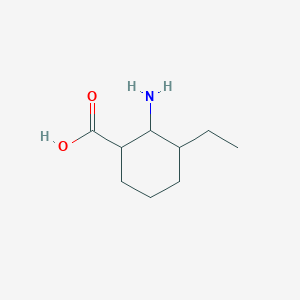
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
